molecular formula C9H19NO5 B176521 tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate CAS No. 146651-71-0

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate

Cat. No. B176521
M. Wt: 221.25 g/mol
InChI Key: PYFXOUCQTPUBOG-UHFFFAOYSA-N
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Description

“tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate” is a carbamate derivative . It is also known as N-Boc-Tris and contains an acid labile, Boc protecting group . The compound has a molecular formula of C9H19NO5 and a molecular weight of 221.25 g/mol .


Synthesis Analysis

This compound has been used in chemical synthesis. For example, it was involved in reactions yielding 58% to 85% under various conditions . In one synthesis, compound 1 (5.0 g, 22.6 mmol) was dissolved in 50 mL of anhydrous DMF, slowly added allyl bromide (6.3 mL, 72.3 mmol), and stirred evenly under ice bath conditions. Then potassium hydroxide powder (4.1 g, 72.3 mmol) was added and stirred for 30 min. After dissolution, the mixture was reacted at room temperature for 18 h. After TLC monitoring to the end of the reaction, the reaction solution was washed three times with ethyl acetate (50mL×3) and saturated brine (50mL×3), and the organic phase collected after extraction was dried with anhydrous sodium sulfate, and concentrated by distillation under reduced pressure. After purification by column chromatography, 4.5 g of a pale yellow oily substance, namely compound 2, was obtained, and the yield was 58% .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate” can be represented by the SMILES notation: CC©©OC(=O)NC(CO)(CO)CO . The InChI code for the compound is 1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) .


Chemical Reactions Analysis

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.25 g/mol . The compound is soluble in water and alcohols . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

2. Biologically Active Compound Synthesis

  • Application : It is used in synthesizing biologically active compounds like omisertinib (AZD9291).
  • Results : This highlights its significance in pharmaceutical research.

3. Protective Group in Synthesis

  • Application : The compound is used for protecting amino groups in chemical synthesis.
  • Results : This demonstrates its utility in complex organic syntheses.

4. Organic Photovoltaic Materials

  • Application : It acts as a donor building block in the production of organic photovoltaic materials.
  • Results : This shows its role in advancing renewable energy technologies.

5. Synthesis of N-Protected β-Hydroxyvaline

  • Application : It’s a synthetic intermediate in the production of enantiopure N-protected β-hydroxyvaline.
  • Results : This is relevant for peptide and protein engineering.

6. Antiarrhythmic and Hypotensive Properties

  • Application : Some derivatives have shown potential in antiarrhythmic and hypotensive applications.
  • Results : This underlines its therapeutic potential.

7. Lithiation in Organic Synthesis

  • Application : The compound is involved in directed lithiation processes, a crucial step in many organic synthesis pathways.
  • Results : This highlights its importance in the development of novel organic compounds.

8. Synthesis of Spirocyclopropanated Analogues of Insecticides

  • Application : Its derivatives are used in synthesizing spirocyclopropanated analogues of insecticides.
  • Results : This indicates its role in agricultural chemistry.

9. Metalation and Alkylation Studies

  • Application : It has been studied for its metalation and alkylation capabilities between silicon and nitrogen.
  • Results : This is important for the development of novel organosilicon compounds.

10. Palladium-Catalyzed Synthesis

  • Application : The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Results : This highlights its importance in the development of novel organic compounds .

11. Synthesis of Tetrasubstituted Pyrroles

  • Application : It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
  • Results : This indicates its role in the synthesis of complex organic compounds .

12. Preparation of Seven-Membered Cyclic Hydroxamic Acids

  • Application : It has been used in the preparation of seven-membered cyclic hydroxamic acids .
  • Results : This demonstrates its utility in complex organic syntheses .

13. Synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate

  • Application : It has been used in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate .
  • Results : This is important for the development of novel organophosphorus compounds .

Safety And Hazards

The compound is associated with the GHS07 signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFXOUCQTPUBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337896
Record name tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate

CAS RN

146651-71-0
Record name tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Kang, HE Chung, SY Kim, Y Kim, J Lee… - Bioorganic & medicinal …, 2003 - Elsevier
In order to determine the importance of the two ester pharmacophores in high affinity, conformationally constrained DAG-lactones (Lac-1–5) as PK-C ligands, we have independently …
Number of citations: 29 www.sciencedirect.com

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